molecular formula C16H17N5O B2571445 (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide CAS No. 1436371-14-0

(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide

Cat. No. B2571445
CAS RN: 1436371-14-0
M. Wt: 295.346
InChI Key: XRAWMQWWYFTINX-UHFFFAOYSA-N
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Description

“(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a propyl group (-C3H7), an amide group (-CONH2), a phenyl group (C6H5), and a 1,2,4-triazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the phenyl and propyl groups, and the addition of the cyano and amide functionalities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms . The presence of the (Z) configuration indicates that the highest priority groups on the double bond are on the same side .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the cyano group could undergo addition reactions, the amide could participate in hydrolysis or condensation reactions, and the 1,2,4-triazole ring could act as a site for substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano and amide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Polymer Applications

Soluble and curable aromatic polyamides containing crosslinkable terminal cyano groups, derived from similar molecular structures, have shown potential as processable and heat-resistant polymeric materials. These polymers, through thermal crosslinking, exhibit excellent thermal stability, making them suitable as matrices for high-performance polymeric materials (Yu et al., 2009).

Medicinal Chemistry and Bioimaging

In the realm of medicinal chemistry, compounds with structures analogous to "(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide" have been synthesized for various applications. For instance, triazole-based ratiometric fluorescent probes have been developed for Zn2+ detection, demonstrating excellent selectivity and sensitivity in both absorbance and fluorescence detection, which is crucial for intracellular bioimaging applications (Iniya et al., 2014).

Organic Synthesis and Chemical Reactivity

The chemical reactivity and synthesis pathways involving structures similar to "this compound" have been extensively studied. Research includes the synthesis of oxazoles from enamides via intramolecular cyclization, showcasing the broad substrate scope and metal-free characteristic of the oxidative carbon-oxygen bond formation process (Zheng et al., 2012).

Antimicrobial and Antitumor Activities

Novel Zn(II) complexes derived from heterocyclic Schiff base ligands, which share a similarity in molecular framework with the compound , have shown significant antimicrobial activity against a range of bacteria and fungi. Some of these complexes have been highlighted as potential therapeutic antifungal agents against Candida albicans and Aspergillus niger (Yamgar et al., 2014).

Chemical Synthesis and Herbicidal Activity

2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, structurally similar to the compound of interest, have been synthesized as herbicidal inhibitors, demonstrating good herbicidal activities. These findings indicate the potential of such compounds in agricultural applications (Wang et al., 2004).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Additionally, studies could investigate the synthesis of related compounds with different functional groups or configurations .

properties

IUPAC Name

(Z)-2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-3-6-19-16(22)14(9-17)8-13-4-5-15(12(2)7-13)21-11-18-10-20-21/h4-5,7-8,10-11H,3,6H2,1-2H3,(H,19,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAWMQWWYFTINX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CC(=C(C=C1)N2C=NC=N2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\C1=CC(=C(C=C1)N2C=NC=N2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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